molecular formula C12H14O B14514108 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol CAS No. 63626-01-7

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol

Cat. No.: B14514108
CAS No.: 63626-01-7
M. Wt: 174.24 g/mol
InChI Key: KXSVEAAHEPGLAD-UHFFFAOYSA-N
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Description

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with an ethan-1-ol group attached to the 2-position of the 3,4-dihydronaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is typically carried out at room temperature, and the product is obtained after purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydronaphthalen-1-yl)ethanol: Similar structure but with the hydroxyl group attached to the 1-position.

    2-(3,4-Dihydronaphthalen-2-yl)ethane: Lacks the hydroxyl group, making it less polar.

    2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents and enhancing its reactivity in various chemical reactions .

Properties

CAS No.

63626-01-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(3,4-dihydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H14O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,9,13H,5-8H2

InChI Key

KXSVEAAHEPGLAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CCO

Origin of Product

United States

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